molecular formula C20H14ClN5O2 B11032759 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11032759
M. Wt: 391.8 g/mol
InChI Key: CLERWKSODXDYON-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with pyrimidine derivatives in the presence of catalysts such as piperidine . The reaction conditions often include refluxing in ethanol for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C20H14ClN5O2

Molecular Weight

391.8 g/mol

IUPAC Name

2-anilino-5-(3-chlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C20H14ClN5O2/c21-12-6-4-5-11(9-12)15-14(10-22)18(27)24-17-16(15)19(28)26-20(25-17)23-13-7-2-1-3-8-13/h1-9,14-15H,(H3,23,24,25,26,27,28)

InChI Key

CLERWKSODXDYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(C(C(=O)N3)C#N)C4=CC(=CC=C4)Cl)C(=O)N2

Origin of Product

United States

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